molecular formula C11H13ClO2 B1611419 Ethyl 3-(3-chlorophenyl)propanoate CAS No. 7116-35-0

Ethyl 3-(3-chlorophenyl)propanoate

Cat. No. B1611419
CAS RN: 7116-35-0
M. Wt: 212.67 g/mol
InChI Key: KQQZLHYCICBIIE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)propanoate is a chemical compound that belongs to the class of organic compounds known as propanoic acid derivatives. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Thermochemistry and Kinetics of Ester Decomposition

The study of the enthalpies of formation, bond dissociation energies, and reaction paths for the decomposition of esters like ethyl propanoate offers insight into the initiation reactions and intermediate products from unimolecular decomposition reactions. Such research provides a foundation for understanding the thermal stability and reactivity of Ethyl 3-(3-chlorophenyl)propanoate, facilitating its use in biofuel development and other applications (El‐Nahas et al., 2007).

Polymorphism in Pharmaceutical Compounds

The investigation of polymorphism, as seen in specific investigational pharmaceutical compounds, is crucial for the pharmaceutical industry. Understanding the polymorphic forms of Ethyl 3-(3-chlorophenyl)propanoate-related compounds can influence drug formulation, stability, and efficacy (Vogt et al., 2013).

Insect Growth Regulation

Ethyl 3-(3-chlorophenyl)propanoate has been explored for its potential as an insect growth regulator. Its synthesis and bio-assay against the wax moth, Galleria mellonella, highlight its role as a juvenile hormone mimic, indicating potential applications in pest control (Devi & Awasthi, 2022).

Catalytic Reactions for Environmental Applications

The role of ethyl derivatives in catalytic reactions, particularly in the degradation of environmental pollutants, underscores the importance of Ethyl 3-(3-chlorophenyl)propanoate in advanced oxidation processes for wastewater treatment. This research aids in the development of more efficient and sustainable methods for removing hazardous substances from the environment (Sun & Pignatello, 1993).

Organic Electronics and Photodetectors

In the field of organic electronics, modified ethylene derivatives are employed to enhance the performance of polymer photodetectors. By integrating Ethyl 3-(3-chlorophenyl)propanoate into polymers, researchers can significantly improve the detectivity of photodetectors, which is critical for the development of advanced optical devices (Zhang et al., 2015).

properties

IUPAC Name

ethyl 3-(3-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQZLHYCICBIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570046
Record name Ethyl 3-(3-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-chlorophenyl)propanoate

CAS RN

7116-35-0
Record name Ethyl 3-(3-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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